molecular formula C16H16BrNO4 B270961 N-(4-bromo-2-methoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide

N-(4-bromo-2-methoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide

Numéro de catalogue B270961
Poids moléculaire: 366.21 g/mol
Clé InChI: JSIHZHKCOSRVTO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-bromo-2-methoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide, also known as BMF-7, is a chemical compound that has recently gained attention in scientific research for its potential use in the treatment of various diseases. BMF-7 has shown promising results in preclinical studies as an anti-inflammatory, anti-cancer, and neuroprotective agent.

Mécanisme D'action

The mechanism of action of N-(4-bromo-2-methoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is not fully understood. However, it has been suggested that N-(4-bromo-2-methoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide exerts its anti-inflammatory and anti-cancer effects by inhibiting the NF-κB pathway, which is a key regulator of inflammation and cell survival. N-(4-bromo-2-methoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and proliferation. These findings suggest that N-(4-bromo-2-methoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide may have potential as a targeted therapy for diseases that involve dysregulation of these pathways.
Biochemical and Physiological Effects:
N-(4-bromo-2-methoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has been shown to have several biochemical and physiological effects. In preclinical studies, N-(4-bromo-2-methoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. N-(4-bromo-2-methoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. Furthermore, N-(4-bromo-2-methoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has been shown to reduce oxidative stress and inflammation in the brain, which may have neuroprotective effects. These findings suggest that N-(4-bromo-2-methoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide may have potential as a therapeutic agent for diseases that involve inflammation, cancer, and neurodegeneration.

Avantages Et Limitations Des Expériences En Laboratoire

N-(4-bromo-2-methoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to have low toxicity in preclinical studies. N-(4-bromo-2-methoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide also has a relatively low molecular weight, which may make it easier to administer in vivo. However, there are also some limitations to using N-(4-bromo-2-methoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide in lab experiments. One limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential. Another limitation is that its efficacy and safety have not yet been tested in clinical trials, which may limit its potential for clinical translation.

Orientations Futures

There are several future directions for research on N-(4-bromo-2-methoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide. One direction is to further investigate its mechanism of action, which may provide insights into its potential therapeutic applications. Another direction is to optimize its efficacy and safety through the use of structure-activity relationship studies. Additionally, future studies could investigate the potential of N-(4-bromo-2-methoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide as a combination therapy with other anti-inflammatory, anti-cancer, or neuroprotective agents. Finally, clinical trials could be conducted to evaluate the safety and efficacy of N-(4-bromo-2-methoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide in humans, which may pave the way for its clinical translation.

Méthodes De Synthèse

The synthesis of N-(4-bromo-2-methoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide involves the reaction of 4-bromo-2-methoxybenzaldehyde with cyclohexanone in the presence of sodium hydroxide and acetic acid to obtain 4-bromo-2-methoxyphenylcyclohexanone. This intermediate is then treated with hydroxylamine hydrochloride to form 4-bromo-2-methoxyphenylcyclohexanone oxime, which is subsequently cyclized with acetic anhydride to produce N-(4-bromo-2-methoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide.

Applications De Recherche Scientifique

N-(4-bromo-2-methoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has been studied extensively for its potential therapeutic applications. In preclinical studies, N-(4-bromo-2-methoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has demonstrated anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-(4-bromo-2-methoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has also shown promising results as an anti-cancer agent by inducing apoptosis in cancer cells and inhibiting tumor growth. Furthermore, N-(4-bromo-2-methoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. These findings suggest that N-(4-bromo-2-methoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide may have potential therapeutic applications in the treatment of inflammatory diseases, cancer, and neurodegenerative disorders.

Propriétés

Nom du produit

N-(4-bromo-2-methoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide

Formule moléculaire

C16H16BrNO4

Poids moléculaire

366.21 g/mol

Nom IUPAC

N-(4-bromo-2-methoxyphenyl)-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxamide

InChI

InChI=1S/C16H16BrNO4/c1-21-12-6-8(17)2-3-10(12)18-15(19)13-7-4-9-11(5-7)22-16(20)14(9)13/h2-3,6-7,9,11,13-14H,4-5H2,1H3,(H,18,19)

Clé InChI

JSIHZHKCOSRVTO-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)Br)NC(=O)C2C3CC4C2C(=O)OC4C3

SMILES canonique

COC1=C(C=CC(=C1)Br)NC(=O)C2C3CC4C2C(=O)OC4C3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.